[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate
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Description
[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C38H34O16 and its molecular weight is 746.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound referenced, a complex organic molecule, exhibits significant biological activity that has garnered interest in pharmacological research. This article delves into its biological properties, including its antioxidant potential, cytotoxic effects, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by multiple hydroxyl groups and methoxy substituents, which are known to enhance biological activity through various mechanisms. Its molecular formula is C37H32O16 with a molecular weight of approximately 684.64 g/mol.
Antioxidant Activity
Research indicates that compounds with similar structural features often exhibit strong antioxidant properties. For instance, flavonoids containing dihydroxyphenyl groups have been shown to scavenge free radicals effectively. A study on related compounds demonstrated that they were 3.5 to 5 times more potent than Trolox in radical scavenging assays . The presence of multiple hydroxyl groups is crucial for this activity, as they can donate hydrogen atoms to reactive species.
Cytotoxic Effects
The cytotoxicity of the compound has been evaluated against various cancer cell lines. A notable study reported that related benzofuran derivatives displayed significant cytotoxic effects on melanoma cells, indicating potential use in cancer therapy . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Cardioprotective Potential
A series of studies have explored the cardioprotective effects of flavonoid derivatives similar to our compound. These studies suggest that such compounds can mitigate oxidative stress induced by doxorubicin, a common chemotherapeutic agent. The antioxidant capacity exhibited by these compounds is linked to their ability to protect cardiac cells from damage during chemotherapy .
Inhibition of Pathogenic Microorganisms
Emerging research has identified the compound's potential in inhibiting the growth of pathogenic microorganisms. For example, derivatives with similar structures have been tested against Mycobacterium tuberculosis, showing promising results in disrupting the bacterial cell wall synthesis . This positions such compounds as candidates for developing new anti-tuberculosis drugs.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYLGBJCEGEBGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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